![molecular formula C28H24N4O8S4 B2779789 3-[4-[(5E)-5-[3-[4-(3-carboxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid CAS No. 301341-59-3](/img/structure/B2779789.png)
3-[4-[(5E)-5-[3-[4-(3-carboxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from simpler starting materials .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types and locations of bonds between atoms .Chemical Reactions Analysis
This would involve a discussion of the types of chemical reactions the compound can undergo .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored various synthesis methods and chemical properties of thiazolidinone derivatives and their potential as antimicrobial agents. For example, the synthesis of certain thiazolidinone, thiazoline, and thiophene derivatives has been studied, with some compounds exhibiting promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010). Additionally, the mechanism and kinetics of the electrochemical cleavage of azo bonds in related benzoic acids have been investigated, providing insights into their electrochemical behaviors and potential applications in electrochemical sensors or reactors (Mandić, Nigović, & Šimunić, 2004).
Biological Activities
The biological activities of thiazolidinone derivatives, including their antimicrobial and antitumor properties, have been a significant area of research. Studies have shown that these compounds exhibit moderate antitumor activity against malignant tumor cells, with certain cell lines showing sensitivity to these compounds (Horishny & Matiychuk, 2020). This highlights their potential in developing new therapeutic agents for cancer treatment.
Antimicrobial Applications
The antimicrobial properties of thiazolidinone derivatives have been extensively explored. Compounds synthesized from related structures have shown significant antimicrobial activities, suggesting their potential use in developing new antibiotics or disinfectants to combat bacterial and fungal infections (Patel & Patel, 2010).
Molecular Structure Analysis
The analysis of the molecular structure of thiazolidinone derivatives provides valuable insights into their chemical properties and potential applications. For instance, the molecular structure of a specific thiazolidinone derivative has been determined, revealing an essentially planar thiazolidine moiety, which could influence its chemical reactivity and interaction with biological targets (Kosma, Selzer, & Mereiter, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-[(5E)-5-[3-[4-(3-carboxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O8S4/c33-19(29-17-7-1-5-15(13-17)25(37)38)9-3-11-31-23(35)21(43-27(31)41)22-24(36)32(28(42)44-22)12-4-10-20(34)30-18-8-2-6-16(14-18)26(39)40/h1-2,5-8,13-14H,3-4,9-12H2,(H,29,33)(H,30,34)(H,37,38)(H,39,40)/b22-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZUGJAVEHTUSI-QURGRASLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC(=C4)C(=O)O)SC2=S)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC(=C4)C(=O)O)/SC2=S)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O8S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(5E)-5-[3-[4-(3-carboxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

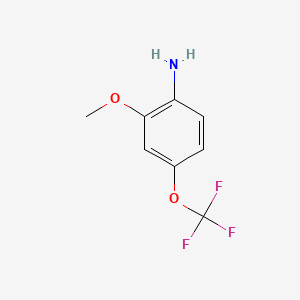

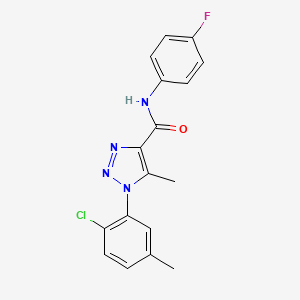

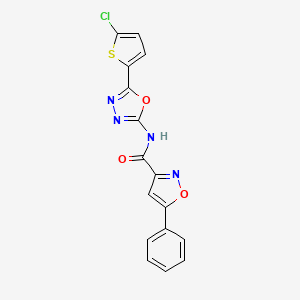

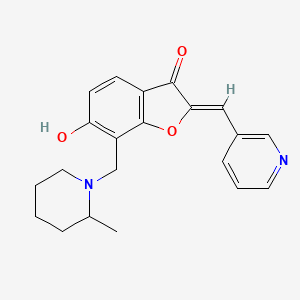
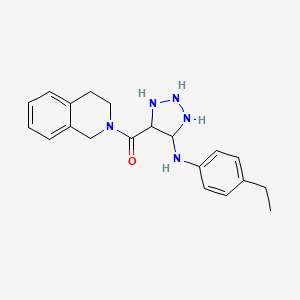
![3,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2779719.png)
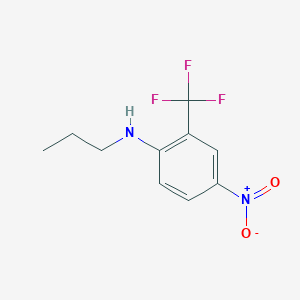
![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B2779721.png)
![N-(2-chloro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2779724.png)
![(E)-4-(Dimethylamino)-N-[[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2779726.png)
![9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2779727.png)